2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[(oxolan-2-YL)methyl]acetamide
Overview
Description
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[(oxolan-2-YL)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thienopyridine core, a triazole ring, and an oxolane moiety, making it a versatile molecule for various applications.
Scientific Research Applications
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[(oxolan-2-YL)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[(oxolan-2-YL)methyl]acetamide typically involves multiple stepsThe final step involves the attachment of the oxolane moiety via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[(oxolan-2-YL)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thienopyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule .
Mechanism of Action
The mechanism of action of 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[(oxolan-2-YL)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminothieno[2,3-B]pyridine-2-carboxamides
- 4-Aminobenzothieno[3,2-D]pyrimidines
- 5-(3-Aminothieno[2,3-B]pyridin-2-YL)-4-(2-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol
Uniqueness
Compared to similar compounds, 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[(oxolan-2-YL)methyl]acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S2/c1-23-15(14-13(18)11-5-2-6-19-16(11)27-14)21-22-17(23)26-9-12(24)20-8-10-4-3-7-25-10/h2,5-6,10H,3-4,7-9,18H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHTUDONIMCJTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2CCCO2)C3=C(C4=C(S3)N=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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